molecular formula C7H5F4N B13653636 (2,3,4,6-Tetrafluorophenyl)methanamine

(2,3,4,6-Tetrafluorophenyl)methanamine

Cat. No.: B13653636
M. Wt: 179.11 g/mol
InChI Key: ZHLFJXUBVIROCT-UHFFFAOYSA-N
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Description

(2,3,4,6-Tetrafluorophenyl)methanamine is an organic compound with the molecular formula C7H5F4N. It is a derivative of methanamine where the phenyl ring is substituted with four fluorine atoms at the 2, 3, 4, and 6 positions. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which significantly influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a tetrafluorobenzyl halide reacts with ammonia or an amine source under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of (2,3,4,6-Tetrafluorophenyl)methanamine may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2,3,4,6-Tetrafluorophenyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction typically produces amine derivatives.

Scientific Research Applications

(2,3,4,6-Tetrafluorophenyl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,3,4,6-Tetrafluorophenyl)methanamine involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity and protein function, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • **2,3,5,6-Tetrafluorophenyl)methanamine
  • **2,3,4,5-Tetrafluorophenyl)methanamine
  • **2,4,6-Trifluorophenyl)methanamine

Uniqueness

(2,3,4,6-Tetrafluorophenyl)methanamine is unique due to the specific arrangement of fluorine atoms on the phenyl ring. This arrangement influences its chemical reactivity and interactions with other molecules, making it distinct from other fluorinated methanamine derivatives. The compound’s unique properties are leveraged in various applications, particularly in the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C7H5F4N

Molecular Weight

179.11 g/mol

IUPAC Name

(2,3,4,6-tetrafluorophenyl)methanamine

InChI

InChI=1S/C7H5F4N/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1H,2,12H2

InChI Key

ZHLFJXUBVIROCT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)CN)F

Origin of Product

United States

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